Cas no 630082-97-2 (2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione)

2-(Morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione is a heterocyclic compound featuring a fused pyrrolopyridine core functionalized with a morpholine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The morpholine group enhances solubility and bioavailability, while the pyrrolopyridine scaffold offers versatility for further derivatization. Its rigid framework is conducive to interactions with biological targets, particularly in the development of kinase inhibitors or CNS-active agents. The compound's stability and synthetic accessibility further underscore its utility in high-throughput screening and lead optimization. Suitable for controlled reactions, it serves as a precursor for novel bioactive molecules with potential therapeutic applications.
2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione structure
630082-97-2 structure
商品名:2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione
CAS番号:630082-97-2
MF:C12H13N3O3
メガワット:247.249922513962
CID:5906197
PubChem ID:2133496

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 化学的及び物理的性質

名前と識別子

    • 2-(morpholin-4-ylmethyl)pyrrolo[3,4-c]pyridine-1,3-dione
    • 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione
    • F1548-0013
    • SR-01000087678-1
    • AKOS002793730
    • 630082-97-2
    • 2-(morpholinomethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
    • SR-01000087678
    • インチ: 1S/C12H13N3O3/c16-11-9-1-2-13-7-10(9)12(17)15(11)8-14-3-5-18-6-4-14/h1-2,7H,3-6,8H2
    • InChIKey: OORXAASJHMTBBT-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC2C(=O)N(CN3CCOCC3)C(=O)C1=2

計算された属性

  • せいみつぶんしりょう: 247.09569129g/mol
  • どういたいしつりょう: 247.09569129g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 355
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 62.7Ų

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1548-0013-5mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1548-0013-20mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F1548-0013-30mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F1548-0013-2μmol
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1548-0013-25mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F1548-0013-10μmol
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F1548-0013-2mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F1548-0013-20μmol
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F1548-0013-3mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1548-0013-75mg
2-[(morpholin-4-yl)methyl]-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione
630082-97-2 90%+
75mg
$312.0 2023-05-17

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dione 関連文献

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo3,4-cpyridine-1,3-dioneに関する追加情報

Introduction to 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione (CAS No. 630082-97-2)

2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione, CAS No. 630082-97-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolopyridine class of molecules, which are well-known for their broad spectrum of biological activities and utility in drug development. The presence of a morpholine moiety in its structure not only contributes to its unique electronic and steric properties but also enhances its potential as a pharmacophore in the design of novel therapeutic agents.

The morpholine ring is a key feature of this compound, providing a nitrogen-rich environment that can interact with biological targets such as enzymes and receptors. Morpholine derivatives are widely recognized for their role in enhancing the solubility and bioavailability of drug molecules, making them valuable in the development of oral formulations. Additionally, the pyrrolo[3,4-cpyridine-1,3-dione core is a potent scaffold that has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and neurological disorders.

In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting protein-protein interactions (PPIs). 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione has emerged as a promising candidate in this area due to its ability to modulate key PPIs involved in disease pathogenesis. For instance, studies have shown that this compound can interfere with the interaction between specific kinases and their substrates, thereby inhibiting downstream signaling pathways that are critical for tumor growth and progression.

One of the most compelling aspects of 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione is its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and atherosclerosis. Preclinical studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines by inhibiting key inflammatory pathways such as NF-κB and MAPK. The morpholine moiety plays a crucial role in this process by facilitating binding to specific residues on target proteins.

The synthesis of 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the pyrrolopyridine core through cyclization reactions involving appropriately substituted precursors. Subsequent functionalization steps introduce the morpholine group and other substituents to achieve the desired molecular architecture.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce complex substituents into the pyrrolopyridine framework with high selectivity and efficiency. These improvements have not only reduced production costs but also opened up new possibilities for structural diversification and lead optimization.

In terms of pharmacokinetic properties, 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione exhibits favorable characteristics that make it an attractive candidate for further development. Studies have shown that it has good oral bioavailability and can reach target tissues at effective concentrations. The morpholine ring contributes to its stability in biological environments by forming hydrogen bonds with water molecules and other polar groups.

The potential therapeutic applications of 2-(morpholin-4-yl)methyl-1H,2H,3H-pyrrolo[3,4-cpyridine-1,3-dione extend beyond anti-inflammation and anti-cancer indications. Emerging research suggests that it may also have neuroprotective effects by modulating neurotransmitter release and receptor activity. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Furthermore, 2-(morpholin-4-yl)methyl-1H,2H-pyrrolo[3',4'-cyclopiperidine]-1-carboxylic acid (CAS No. 630082) is closely related structurally to this compound but with distinct differences that may confer unique biological activities. Comparative studies between these two compounds have provided valuable insights into the role of structural modifications in determining pharmacological outcomes.

The development of 2-(morpholin-4-methyl)-5-methoxypyrazole (CAS No.) involves similar synthetic strategies but with different functional groups that alter its biological profile significantly. These studies highlight the importance of fine-tuning molecular structure to achieve desired therapeutic effects while minimizing off-target interactions.

In conclusion, CAS No .63008 ) exhibits remarkable potential as a therapeutic agent due to its unique structural features and diverse biological activities . The presence o f th e m orphol ine group enhance s its interacti o n wi th bi o l ogi cal t arge ts whi le t he p yrrol op y ridi ne core provi des a v ery potent scaffol d f or dr u g desi gn . With furth er resea rch an d dev elopment , thi s com pound h as t he p otent i al t o bei ng translated i nto n ew generati on therapeut ic s f or variou s hum an disea ses .

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